Cas no 79533-04-3 (tert-butyl N-(4-acetylphenyl)methylcarbamate)

tert-butyl N-(4-acetylphenyl)methylcarbamate structure
79533-04-3 structure
Product name:tert-butyl N-(4-acetylphenyl)methylcarbamate
CAS No:79533-04-3
MF:C14H19NO3
MW:249.305564165115
MDL:MFCD18381796
CID:1090847
PubChem ID:20450186

tert-butyl N-(4-acetylphenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (4-acetylphenyl)(methyl)carbamate
    • (4-ACETYL-PHENYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-butyl N-(4-acetylphenyl)methylcarbamate
    • 1,1-Dimethylethyl N-[(4-acetylphenyl)methyl]carbamate (ACI)
    • Carbamic acid, [(4-acetylphenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-Butyl4-acetylbenzylcarbamate
    • AKOS004910676
    • N-BOC-p-aminomethylacetophenone
    • tert-Butyl 4-acetylbenzylcarbamate
    • EN300-187969
    • CS-0434711
    • tert-butyl (4-acetylbenzyl)carbamate
    • MFCD18381796
    • N-Boc-4-Acetylbenzylamine
    • 79533-04-3
    • SNKHKDIMKZEHIA-UHFFFAOYSA-N
    • tert-butyl N-[(4-acetylphenyl)methyl]carbamate
    • SCHEMBL8127981
    • DB-210506
    • MDL: MFCD18381796
    • Inchi: 1S/C14H19NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)
    • InChI Key: SNKHKDIMKZEHIA-UHFFFAOYSA-N
    • SMILES: O=C(NCC1C=CC(C(C)=O)=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 249.13649347g/mol
  • Monoisotopic Mass: 249.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 400.6±38.0 °C at 760 mmHg
  • Flash Point: 196.1±26.8 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

tert-butyl N-(4-acetylphenyl)methylcarbamate Security Information

tert-butyl N-(4-acetylphenyl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32340-0.25g
Tert-Butyl4-acetylbenzylcarbamate
79533-04-3 97%
0.25g
¥1359.0 2024-07-19
Alichem
A019139720-5g
tert-Butyl 4-acetylbenzylcarbamate
79533-04-3 95%
5g
$1278.36 2023-09-01
eNovation Chemicals LLC
Y1235272-1g
(4-ACETYL-PHENYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER
79533-04-3 95%
1g
$210 2024-06-06
Enamine
EN300-187969-1.0g
tert-butyl N-[(4-acetylphenyl)methyl]carbamate
79533-04-3
1g
$609.0 2023-06-01
Enamine
EN300-187969-10.0g
tert-butyl N-[(4-acetylphenyl)methyl]carbamate
79533-04-3
10g
$3753.0 2023-06-01
abcr
AB568793-1 g
tert-Butyl (4-acetylbenzyl)carbamate, 95%; .
79533-04-3 95%
1g
€304.50 2023-07-11
A2B Chem LLC
AH60539-1g
tert-Butyl4-acetylbenzylcarbamate
79533-04-3 95%
1g
$108.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA724-250mg
tert-butyl N-[(4-acetylphenyl)methyl]carbamate
79533-04-3 95%
250mg
¥785.0 2024-04-17
Aaron
AR00GBON-100mg
(4-ACETYL-PHENYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER
79533-04-3 97%
100mg
$52.00 2025-02-11
A2B Chem LLC
AH60539-250mg
tert-Butyl4-acetylbenzylcarbamate
79533-04-3 95%
250mg
$63.00 2024-04-19

tert-butyl N-(4-acetylphenyl)methylcarbamate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 h, 0 °C → rt
Reference
A molecular information ratchet
Serreli, Viviana; Lee, Chin-Fa; Kay, Euan R.; Leigh, David A., Nature (London, 2007, 445(7127), 523-527

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ,  Water ;  22 h, 85 °C
Reference
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides
Molander, Gary A.; Shin, Inji, Organic Letters, 2011, 13(15), 3956-3959

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol ,  Water ;  3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
Reference
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates
Molander, Gary A.; Shin, Inji, Organic Letters, 2013, 15(10), 2534-2537

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: tert-Butanol ,  Water ;  95 °C
Reference
Potassium methyltrifluoroborate
Molander, Gary A.; Petrillo, Daniel E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-8

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Nickel tetrafluoroborate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylacetamide ;  10 min, rt
1.2 Reagents: Cesium carbonate ;  18 h, < 30 °C
Reference
Metallaphotoredox Decarboxylative Arylation of Natural Amino Acids via an Elusive Mechanistic Pathway
Pitchai, Manivel; Ramirez, Antonio ; Mayder, Don M.; Ulaganathan, Sankar; Kumar, Hemantha; et al, ACS Catalysis, 2023, 13(1), 647-658

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 14 h, rt; rt → -20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction
Buckley, Dennis L.; Van Molle, Inge; Gareiss, Peter C.; Tae, Hyun Seop; Michel, Julien; et al, Journal of the American Chemical Society, 2012, 134(10), 4465-4468

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: tert-Butanol ,  Water ;  22 h, 95 °C
Reference
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates
Molander, Gary A.; Shin, Inji, Organic Letters, 2012, 14(12), 3138-3141

tert-butyl N-(4-acetylphenyl)methylcarbamate Raw materials

tert-butyl N-(4-acetylphenyl)methylcarbamate Preparation Products

tert-butyl N-(4-acetylphenyl)methylcarbamate Related Literature

Additional information on tert-butyl N-(4-acetylphenyl)methylcarbamate

Comprehensive Guide to tert-Butyl (4-acetylphenyl)(methyl)carbamate (CAS No. 79533-04-3)

tert-Butyl (4-acetylphenyl)(methyl)carbamate (CAS No. 79533-04-3) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This carbamate derivative is known for its unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. With the increasing demand for drug discovery and crop protection chemicals, this compound has garnered significant attention in recent years.

The molecular structure of tert-Butyl (4-acetylphenyl)(methyl)carbamate features a tert-butyl group, an acetylphenyl moiety, and a methylcarbamate functional group. This combination provides excellent stability and reactivity, making it suitable for various organic synthesis applications. Researchers often utilize this compound in the development of enzyme inhibitors and receptor modulators, which are critical in modern medicinal chemistry.

One of the key advantages of tert-Butyl (4-acetylphenyl)(methyl)carbamate is its versatility in cross-coupling reactions. Its acetyl group can undergo further functionalization, enabling the creation of complex molecules with tailored properties. This characteristic is particularly valuable in the design of new therapeutic agents, where precise molecular modifications are essential for optimizing efficacy and reducing side effects.

In the agrochemical sector, tert-Butyl (4-acetylphenyl)(methyl)carbamate serves as a precursor for pesticide formulations. Its ability to interact with biological targets makes it a promising candidate for developing eco-friendly pest control solutions. As sustainability becomes a global priority, the demand for such innovative compounds is expected to rise.

Recent advancements in green chemistry have further highlighted the importance of tert-Butyl (4-acetylphenyl)(methyl)carbamate. Researchers are exploring eco-friendly synthesis routes to minimize waste and energy consumption. This aligns with the growing trend of sustainable chemical production, which is a hot topic among industry professionals and environmental advocates alike.

The compound's solubility and stability under various conditions make it a reliable choice for laboratory and industrial applications. Its compatibility with common organic solvents ensures ease of handling, while its robust nature allows for long-term storage without significant degradation. These properties are crucial for ensuring reproducibility in scientific research and large-scale manufacturing.

For those interested in purchasing tert-Butyl (4-acetylphenyl)(methyl)carbamate, it is essential to source it from reputable suppliers who adhere to strict quality control standards. The compound's purity and consistency are vital for achieving reliable results in experimental and commercial settings. Always verify the CAS No. 79533-04-3 to ensure you are obtaining the correct product.

In summary, tert-Butyl (4-acetylphenyl)(methyl)carbamate is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique properties and adaptability make it a valuable asset for researchers and manufacturers striving to innovate in their respective fields. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79533-04-3)tert-butyl N-(4-acetylphenyl)methylcarbamate
A1177231
Purity:99%/99%
Quantity:1.0g/5.0g
Price ($):154.0/762.0